Effusanin E
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Overview
Description
Effusanin E is a natural diterpenoid compound isolated from the plant Rabdosia serra. It has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound has been shown to inhibit the growth of nasopharyngeal carcinoma cells by targeting specific molecular pathways .
Mechanism of Action
Target of Action
Effusanin E, a natural diterpenoid isolated from Rabdosia serra, primarily targets two key proteins: p50/p65 proteins and COX-2 . These proteins play a crucial role in the inflammatory response and cell proliferation .
Mode of Action
This compound interacts with its targets by suppressing the p50/p65 proteins, which in turn down-regulates the expression of COX-2 . This interaction inhibits the nuclear translocation of p65 NF-κB proteins and abrogates the binding of NF-κB to the COX-2 promoter .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB/COX-2 signaling pathway . By inhibiting this pathway, this compound significantly suppresses cell proliferation and induces apoptosis in nasopharyngeal carcinoma (NPC) cells .
Result of Action
This compound significantly inhibits cell proliferation and induces apoptosis in NPC cells . It also induces the cleavage of PARP, caspase-3, and -9 proteins . Furthermore, this compound significantly suppresses tumor growth in a xenograft mouse model without obvious toxicity .
Preparation Methods
Effusanin E is typically isolated from the aerial parts of Rabdosia serra. The extraction process involves several steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial production methods for this compound are not well-documented, likely due to its natural origin and the complexity of its structure. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Effusanin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups in its structure are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Effusanin E has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying the chemical properties and reactivity of diterpenoids.
Biology: this compound is used in biological research to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: this compound has shown promise as a potential therapeutic agent for treating nasopharyngeal carcinoma and other cancers.
Comparison with Similar Compounds
Effusanin E belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds include:
Effusanin A: Another diterpenoid from Rabdosia serra with anticancer properties.
Rabdoternin E: A diterpenoid with potential anticancer activity.
Rabdoternin F: Similar to Rabdoternin E, with comparable biological activities.
This compound is unique due to its specific mechanism of action and its potent inhibition of the NF-κB and COX-2 pathways, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-LBQBBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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